molecular formula C27H29N3O5 B566213 N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester CAS No. 1013330-69-2

N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester

Cat. No.: B566213
CAS No.: 1013330-69-2
M. Wt: 475.545
InChI Key: OXWCHHJNJHVURH-UHFFFAOYSA-N
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Description

This compound (CAS 1013330-79-4) is a biphenyl-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₂₂H₂₁N₃O₃, with a molecular weight of 375.42 g/mol . The Boc group is strategically positioned on the biphenyl moiety, which is conjugated with a carbamic acid methyl ester. This structure suggests applications as an intermediate in pharmaceutical synthesis, particularly in peptide coupling or antimalarial/antimicrobial drug development, as seen in related compounds .

Properties

IUPAC Name

tert-butyl N-[2-[[4-[(methoxycarbonylamino)methyl]benzoyl]amino]-4-phenylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-27(2,3)35-26(33)30-22-15-14-21(19-8-6-5-7-9-19)16-23(22)29-24(31)20-12-10-18(11-13-20)17-28-25(32)34-4/h5-16H,17H2,1-4H3,(H,28,32)(H,29,31)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWCHHJNJHVURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester, often referred to as a derivative of biphenyl, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a biphenyl moiety and carbamate functionalities, which are known to influence its interaction with biological targets.

  • Molecular Formula : C₂₇H₂₆N₃O₅
  • Molecular Weight : 478.55 g/mol
  • CAS Number : 1013330-69-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes such as histone deacetylases (HDACs) and kinases, which play crucial roles in cancer progression and other diseases.

Target Enzymes and Pathways

  • Histone Deacetylases (HDACs) :
    • Compounds similar to this compound have shown varying degrees of HDAC inhibition, which can lead to altered gene expression profiles associated with cancer cell proliferation and survival .
  • Kinase Inhibition :
    • The structure suggests potential interactions with kinases involved in signaling pathways that regulate cell growth and apoptosis. This is particularly relevant for therapeutic strategies targeting cancers with specific genetic mutations.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound through various assays:

In Vitro Studies

  • Cell Viability Assays :
    • In studies involving human cancer cell lines (such as MCF7 and HeLa), the compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at low micromolar concentrations (3–5 µM) .
  • Selectivity Profile :
    • Notably, the compound exhibited a therapeutic window where it was less toxic to normal cell lines compared to cancerous ones, suggesting a selective action that could be exploited in drug development .

Data Table: Biological Activity Summary

Assay Type Cell Line IC50 (µM) Selectivity
Cell ViabilityMCF73.1High
Cell ViabilityHeLa5.0High
Cell ViabilityMCF10A (normal)>30Low

Case Study 1: HDAC Inhibition

In a study assessing the inhibition of HDACs, compounds structurally related to this compound showed promising results with IC50 values in the nanomolar range against HDAC3 and HDAC8. The introduction of bulky substituents significantly affected activity, indicating the importance of structural optimization for enhancing potency .

Case Study 2: Cancer Cell Line Efficacy

Another investigation focused on the efficacy of this compound across a panel of cancer cell lines revealed that it effectively inhibited proliferation in several types, including breast and cervical cancers. The results highlighted its potential as a lead compound for further development into therapeutic agents targeting specific malignancies .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets. The tert-butyloxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during synthetic procedures, facilitating complex molecule construction.

Case Study: Anticancer Agents
Research has demonstrated that derivatives of N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of Boc-protected amino acids that showed promising results in inhibiting tumor growth in vitro and in vivo .

Organic Synthesis

Reagent in Peptide Synthesis
This compound is often employed as a reagent in peptide synthesis due to its ability to form stable amide bonds under mild conditions. The Boc group can be easily removed under acidic conditions, allowing for the formation of free amino acids necessary for further reactions.

Data Table: Comparison of Amino Acid Protecting Groups

Protecting GroupStabilityDeprotection ConditionsApplications
BocHighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsSolid-phase peptide synthesis
CbzLowHydrogenationSynthesis of sensitive compounds

Materials Science

Polymer Chemistry
this compound can be utilized in the development of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Smart Materials
A recent investigation into smart materials revealed that incorporating this compound into polymer blends improved their responsiveness to environmental stimuli, such as temperature and pH changes. This property is particularly advantageous for applications in drug delivery systems where controlled release is critical .

Comparison with Similar Compounds

Key Insights :

  • The Boc group in the target compound enhances lipophilicity compared to the free amine in its analog .
  • Thiazole-containing derivatives (e.g., ) exhibit distinct electronic properties due to heterocyclic rings, influencing binding affinity in enzyme assays.

Comparison :

  • All compounds utilize Boc protection to stabilize amines during synthesis. The target compound’s biphenyl system may require palladium-catalyzed cross-coupling, increasing complexity compared to simpler aryl systems .

Physicochemical Properties

Property Target Compound N-[[4-[[(4-Amino...) (CAS 1013330-79-4) 4-Amino-N-(Boc)-L-phenylalanine methyl ester
Solubility Not reported (predicted low due to Boc) 9.8×10⁻⁴ g/L (25°C) Likely higher (polar amino acid backbone)
Stability Acid-labile (Boc cleavage under acidic conditions) More reactive (free amine) Stable in neutral conditions
Shelf Life Short (deuterated analog in has "short shelf life") Not reported Controlled storage required

Key Insights :

  • The Boc group reduces solubility but improves stability during synthesis. Its removal under acidic conditions is critical for drug release mechanisms .

Comparison :

  • The biphenyl core in the target compound may enhance binding to aromatic protein pockets, similar to 4'-methoxybiphenyl carboxamides in .

Preparation Methods

Aqueous Phase Protection

As outlined in, the amine is suspended in water with Boc₂O and sodium hydroxide at 0°C, gradually warming to ambient temperature. This “on-water” method avoids organic solvents and achieves >90% conversion:

R-NH2+Boc2ONaOH, H2OR-NH-Boc+CO2+t-BuOH\text{R-NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{NaOH, H}2\text{O}} \text{R-NH-Boc} + \text{CO}2 + \text{t-BuOH}

Organic Phase Protection

Alternative approaches use tetrahydrofuran (THF) or acetonitrile with 4-dimethylaminopyridine (DMAP) as a base. For instance, heating the amine with Boc₂O in THF at 40°C for 6 hours provides the Boc-protected derivative in 88% yield.

Critical Considerations :

  • Deprotection Scavengers : Anisole or thioanisole prevent alkylation by the t-butyl cation during acidic deprotection.

  • Selectivity : AlCl₃ enables selective Boc removal in the presence of other acid-labile groups.

Carbamoyl Linkage Formation

The carbamoyl bridge connecting the biphenyl and benzylcarbamate moieties is formed via nucleophilic acyl substitution. The Boc-protected biphenyl-3-amine reacts with 4-(chlorocarbonyl)benzyl chloride in dichloromethane, using triethylamine as a base:

Reaction Scheme :

Boc-NH-Ph-Ph-3-NH2+ClCO-Ph-CH2OCO2MeEt3NBoc-NH-Ph-Ph-3-NH-CO-Ph-CH2OCO2Me\text{Boc-NH-Ph-Ph-3-NH}2 + \text{ClCO-Ph-CH}2\text{OCO}2\text{Me} \xrightarrow{\text{Et}3\text{N}} \text{Boc-NH-Ph-Ph-3-NH-CO-Ph-CH}2\text{OCO}2\text{Me}

Yields exceed 75% after purification by silica gel chromatography.

Methyl Esterification of the Terminal Carboxylic Acid

The final step involves esterification of the carbamic acid to the methyl ester. Two approaches are documented:

Fischer Esterification

Heating the carboxylic acid with excess methanol and sulfuric acid under reflux (12 hours, 65°C) achieves quantitative conversion.

Diazomethane Treatment

Alternatively, diazomethane in diethyl ether methylates the acid at 0°C within 1 hour, avoiding side reactions.

Characterization and Analytical Data

The synthesized compound is characterized by:

  • HRMS : m/z 478.23 ([M+H]⁺).

  • ¹H NMR (CDCl₃): δ 7.65–7.25 (m, 12H, aromatic), 3.67 (s, 3H, OCH₃), 1.43 (s, 9H, Boc).

  • HPLC Purity : 95% (C18 column, acetonitrile/H₂O gradient).

Challenges and Optimization Strategies

  • Regioselectivity in Coupling : Electron-withdrawing groups on the aryl halide direct Suzuki coupling to the para position.

  • Boc Stability : Mild bases (e.g., NaHCO₃) prevent premature deprotection during carbamate formation.

  • Byproduct Mitigation : Scavengers like thioanisole reduce t-butyl cation side reactions during deprotection.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Aqueous Boc Protection90%95%Solvent-free, scalable
THF-Based Protection88%93%Faster reaction time
Diazomethane Esterification98%97%Room-temperature, high efficiency

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis should focus on stepwise coupling of the biphenyl and carbamate moieties. Key steps include:

  • Coupling agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
  • Stoichiometric control : Maintain a 1.1:1 molar ratio of the biphenyl amine precursor to the activated carbonyl component to minimize side reactions .
  • Purification : Employ gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the final product .

Basic: What analytical techniques are critical for characterizing this compound's structural integrity?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm biphenyl connectivity, tert-butyloxycarbonyl (Boc) protection, and methyl ester groups. Pay attention to aromatic proton splitting patterns (~6.8–7.6 ppm) and Boc-related tert-butyl signals (~1.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight with ESI or MALDI-TOF, targeting a mass error <2 ppm .
  • HPLC purity assessment : Use a C18 column with UV detection at 254 nm; aim for >95% purity .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions to avoid inhalation .
  • Engineering controls : Implement local exhaust ventilation and closed-system transfers for powdered forms to reduce airborne exposure .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How should researchers resolve conflicting cytotoxicity data in pharmacological studies involving this compound?

Answer:

  • Orthogonal assays : Compare MTT, ATP-based viability, and apoptosis marker (e.g., caspase-3) assays to distinguish true cytotoxicity from assay-specific artifacts .
  • Purity verification : Re-test the compound via HPLC and HRMS to rule out impurities (e.g., residual deprotected amines) as contributors to variability .
  • Dose-response profiling : Perform 8-point dilution curves (1 nM–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .

Advanced: What strategies are effective for selective deprotection of the tert-butyloxycarbonyl (Boc) group without degrading the methyl ester?

Answer:

  • Acidic conditions : Use 4M HCl in dioxane (0°C, 2 hours) or TFA (trifluoroacetic acid)/DCM (1:4 v/v, room temperature, 1 hour) for Boc removal. Monitor via TLC (Rf shift) .
  • Catalytic methods : For milder deprotection, employ Pd/C under hydrogen gas (1 atm, 25°C), though this may require longer reaction times (~12 hours) .
  • Ester stability : Confirm methyl ester integrity post-deprotection using 1H^1H-NMR (singlet at ~3.7 ppm for OCH₃) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

Answer:

  • Substituent variation : Synthesize analogs with modified biphenyl substituents (e.g., electron-withdrawing groups at the 4-position) or ester replacements (e.g., ethyl or benzyl esters) to assess impact on target binding .
  • Computational modeling : Dock optimized structures into target proteins (e.g., kinases) using Schrödinger Suite or AutoDock Vina to predict affinity changes .
  • In vitro validation : Test analogs in enzyme inhibition assays (IC₅₀ determination) and cell-based models to correlate structural changes with activity .

Advanced: What are the best practices for analyzing batch-to-batch variability in large-scale synthesis?

Answer:

  • QC metrics : Track critical parameters (e.g., coupling efficiency via 1H^1H-NMR integration, residual solvent levels via GC-MS) for each batch .
  • Stability studies : Store batches under accelerated conditions (40°C/75% RH) and monitor degradation products via LC-MS every 30 days .
  • Statistical analysis : Use multivariate analysis (e.g., PCA) to identify process variables (e.g., reaction temperature, stirring rate) contributing to variability .

Advanced: How can researchers mitigate aggregation or solubility issues in biological assays?

Answer:

  • Solubility screening : Pre-dissolve the compound in DMSO (10 mM stock) and dilute into assay buffers (final DMSO ≤0.1%). Test solubility via dynamic light scattering (DLS) .
  • Aggregation inhibitors : Add non-ionic detergents (e.g., 0.01% Tween-20) or bovine serum albumin (0.1 mg/mL) to buffer systems .
  • Alternative formulations : Prepare cyclodextrin complexes or PEGylated derivatives to enhance aqueous solubility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
Reactant of Route 2
Reactant of Route 2
N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester

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